Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride
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Overview
Description
Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group and a quaternary ammonium center makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride typically involves the reaction of dimethylamine with a suitable precursor containing the 3-oxo-3-[2-(trifluoromethyl)phenyl]propyl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving quaternary ammonium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the quaternary ammonium center can influence its solubility and transport properties.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride
- Dimethyl-[3-oxo-3-[2-(difluoromethyl)phenyl]propyl]azanium;chloride
Uniqueness
Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride is unique due to the presence of both a trifluoromethyl group and a quaternary ammonium center, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Properties
IUPAC Name |
dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-16(2)8-7-11(17)9-5-3-4-6-10(9)12(13,14)15;/h3-6H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPGNLQDEMYFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC(=O)C1=CC=CC=C1C(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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